molecular formula C12H14N2O B13987900 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-4-ol

1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-4-ol

Cat. No.: B13987900
M. Wt: 202.25 g/mol
InChI Key: FHVVVILKEURTTO-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-4-ol is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a dimethylphenyl group and a methyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-4-ol typically involves the reaction of 3,4-dimethylphenylhydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the pyrazole ring or the substituents attached to it.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the pyrazole ring or the phenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological assays, potentially acting as an enzyme inhibitor or receptor ligand.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-4-ol can be compared to other pyrazole derivatives, such as:

    1-Phenyl-3-methyl-1H-pyrazol-4-ol: Lacks the dimethyl groups on the phenyl ring, which may affect its reactivity and biological activity.

    1-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazol-4-ol: Contains methoxy groups instead of methyl groups, potentially altering its chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-3-methylpyrazol-4-ol

InChI

InChI=1S/C12H14N2O/c1-8-4-5-11(6-9(8)2)14-7-12(15)10(3)13-14/h4-7,15H,1-3H3

InChI Key

FHVVVILKEURTTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C(=N2)C)O)C

Origin of Product

United States

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